![molecular formula C7H8BrN B107869 3-Bromo-2,5-dimethylpyridine CAS No. 17117-19-0](/img/structure/B107869.png)
3-Bromo-2,5-dimethylpyridine
Overview
Description
3-Bromo-2,5-dimethylpyridine is a chemical compound with the molecular formula C7H8BrN . It is used as a laboratory chemical .
Synthesis Analysis
The synthesis of 3-Bromo-2,5-dimethylpyridine involves bromination reactions. A study reported an efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide, which is a key intermediate in the synthesis of rupatadine . The synthesis used 5-methylnicotinic acid as the starting material, with a 65.9% overall yield .Molecular Structure Analysis
The molecular structure of 3-Bromo-2,5-dimethylpyridine has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
The bromination reaction of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . The reaction is initiated by free radicals, and the activation energy of bromination of MPE was found to be 37.02 kJ mol –1 .Physical And Chemical Properties Analysis
3-Bromo-2,5-dimethylpyridine has a molecular weight of 186.05 . More detailed physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Molecular Structure Analysis
The molecular structures of “3-Bromo-2,5-dimethylpyridine” have been optimized using both DFT and HF methods . This allows for a deeper understanding of the compound’s properties and potential applications .
Spectral Analysis
Spectral analysis of “3-Bromo-2,5-dimethylpyridine” has been conducted using the time-dependent density functional theory (TD-DFT) approach . This provides valuable insights into the compound’s electronic structure .
Molecular Docking Studies
“3-Bromo-2,5-dimethylpyridine” has been studied as a potential bromodomain inhibitor . Molecular docking studies provide insights into how the compound interacts with biological targets .
Physicochemical Studies
Physicochemical studies of “3-Bromo-2,5-dimethylpyridine” have been conducted, revealing correlations between thermodynamic functions and temperature . This information is crucial for understanding the compound’s behavior under different conditions .
Non-Covalent Interactions Analysis
The reduced density gradient (RDG) analysis has been performed to describe the non-covalent interactions of "3-Bromo-2,5-dimethylpyridine" . This analysis provides valuable insights into the compound’s potential interactions with other molecules .
Safety and Hazards
The safety data sheet for a similar compound, 6-Bromo-2,4-dimethylpyridine-3-boronic acid, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Similar precautions should be taken when handling 3-Bromo-2,5-dimethylpyridine.
Mechanism of Action
Target of Action
It’s known that brominated pyridines are often used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The targets in this case would be the palladium catalyst and the organoboron reagents used in the reaction .
Mode of Action
In the context of the Suzuki–Miyaura cross-coupling reaction, 3-Bromo-2,5-dimethylpyridine would undergo oxidative addition with the palladium catalyst, forming a new Pd–C bond . This is followed by transmetalation, where the organoboron reagents are transferred from boron to palladium .
Biochemical Pathways
In the context of the suzuki–miyaura cross-coupling reaction, the compound plays a crucial role in the formation of new carbon–carbon bonds , which is a fundamental process in organic synthesis.
Result of Action
In the context of organic synthesis, the compound’s action results in the formation of new carbon–carbon bonds , enabling the synthesis of complex organic molecules.
Action Environment
The action, efficacy, and stability of 3-Bromo-2,5-dimethylpyridine can be influenced by various environmental factors. For instance, in the Suzuki–Miyaura cross-coupling reaction, the reaction conditions (e.g., temperature, solvent, presence of a catalyst) can significantly impact the compound’s reactivity and the overall yield of the reaction .
properties
IUPAC Name |
3-bromo-2,5-dimethylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-3-7(8)6(2)9-4-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLGCLUHWCNWCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00554058 | |
Record name | 3-Bromo-2,5-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00554058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17117-19-0 | |
Record name | 3-Bromo-2,5-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00554058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-Bromo-2,5-dimethylpyridine react with potassium amide in liquid ammonia?
A1: According to the research "Hetarynes. Part XV: N-oxides of 2,3- and 3,4-pyridyne" [], the N-oxide of 3-Bromo-2,5-dimethylpyridine, when treated with potassium amide in liquid ammonia, undergoes an amination reaction. Unlike most 3-bromopyridine N-oxides that primarily react via 2,3-pyridyne-N-oxides, this specific compound reacts partially through the formation of both 2,3-pyridyne-N-oxides and 3,4-pyridyne-N-oxides as intermediates []. This difference in reactivity highlights the influence of the methyl substituents on the reaction pathway. The resulting product is a mixture of amino-substituted pyridine derivatives.
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